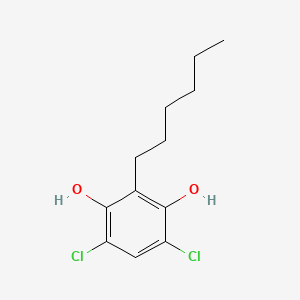
4,6-Dichloro-2-hexylresorcinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-hexylresorcinol is a chemical compound belonging to the resorcinol family, characterized by the presence of two chlorine atoms and a hexyl group attached to the benzene ring. This compound is known for its antiseptic, anthelmintic, and local anesthetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-hexylresorcinol typically involves the chlorination of 2-hexylresorcinol. The process can be carried out using chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve the desired product with high yield .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2-hexylresorcinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichlorohydroquinones.
Substitution: Formation of various substituted resorcinol derivatives.
Scientific Research Applications
4,6-Dichloro-2-hexylresorcinol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-hexylresorcinol involves several pathways:
Antiseptic Action: It disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Action: Inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Anti-cancer Action: Functions as a histone deacetylase inhibitor, affecting gene expression and promoting apoptosis in cancer cells.
Comparison with Similar Compounds
4-Hexylresorcinol: Shares similar antiseptic and anesthetic properties but lacks the chlorine atoms, making it less potent in some applications.
4,6-Dichlororesorcinol: Similar structure but without the hexyl group, leading to different solubility and reactivity profiles.
Uniqueness: 4,6-Dichloro-2-hexylresorcinol stands out due to its unique combination of chlorine atoms and a hexyl group, which enhances its antimicrobial and pharmacological properties compared to its analogs .
Properties
CAS No. |
17140-00-0 |
|---|---|
Molecular Formula |
C12H16Cl2O2 |
Molecular Weight |
263.16 g/mol |
IUPAC Name |
4,6-dichloro-2-hexylbenzene-1,3-diol |
InChI |
InChI=1S/C12H16Cl2O2/c1-2-3-4-5-6-8-11(15)9(13)7-10(14)12(8)16/h7,15-16H,2-6H2,1H3 |
InChI Key |
BPZLJQOVLMHISV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C(=CC(=C1O)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13738810.png)
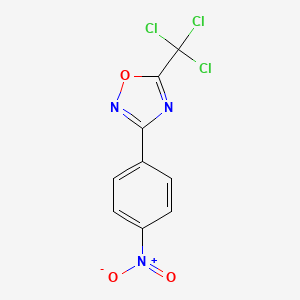

![2-[(4-Tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13738826.png)
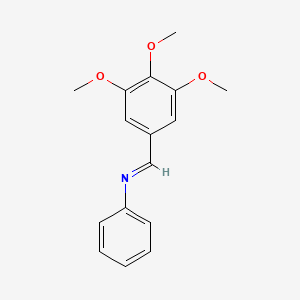
![1-[(E)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidin-1-ium;bromide](/img/structure/B13738838.png)
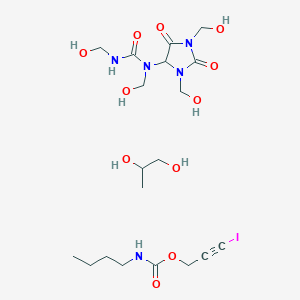
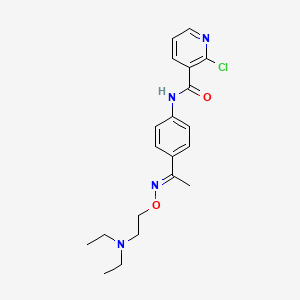
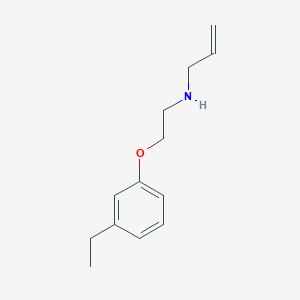
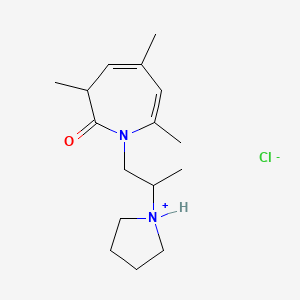
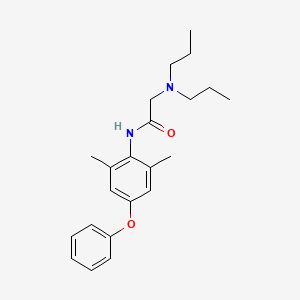
![3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene](/img/structure/B13738867.png)
![8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one](/img/structure/B13738878.png)
